molecular formula C21H24N4 B11565651 N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine

N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine

Cat. No.: B11565651
M. Wt: 332.4 g/mol
InChI Key: FYCHAUWGZCSFGR-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is a complex organic compound that features an imidazole and benzimidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. This compound may also interfere with DNA replication or protein synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of imidazole and benzimidazole rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine

InChI

InChI=1S/C21H24N4/c1-3-23(4-2)14-15-24-20(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)22-21(24)25/h5-13,16H,3-4,14-15H2,1-2H3

InChI Key

FYCHAUWGZCSFGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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